molecular formula C9H13N B14006437 1,5-Dimethylcyclohex-3-ene-1-carbonitrile CAS No. 24054-25-9

1,5-Dimethylcyclohex-3-ene-1-carbonitrile

Cat. No.: B14006437
CAS No.: 24054-25-9
M. Wt: 135.21 g/mol
InChI Key: BFXRUJXGHHYJAB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethylcyclohex-3-ene-1-carbonitrile can be synthesized through various organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors is common to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethylcyclohex-3-ene-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

1,5-Dimethylcyclohex-3-ene-1-carbonitrile has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dimethylcyclohex-3-ene-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the chemical environment .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethylcyclohex-3-ene-1-carbonitrile
  • 2,4-Dimethylcyclohex-3-ene-1-carbonitrile
  • 3,5-Dimethylcyclohex-3-ene-1-carbonitrile

Uniqueness

1,5-Dimethylcyclohex-3-ene-1-carbonitrile is unique due to its specific structural arrangement, which influences its chemical properties and reactivity. The position of the methyl groups and the nitrile group in the cyclohexene ring distinguishes it from other similar compounds .

Properties

CAS No.

24054-25-9

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

1,5-dimethylcyclohex-3-ene-1-carbonitrile

InChI

InChI=1S/C9H13N/c1-8-4-3-5-9(2,6-8)7-10/h3-4,8H,5-6H2,1-2H3

InChI Key

BFXRUJXGHHYJAB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC=C1)(C)C#N

Origin of Product

United States

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